Sinapic acid

Antioxidant activity Free radical scavenging Phenolic acid comparison

Sinapic acid (CAS 7362-37-0) delivers an intermediate oxidation potential (Ea = +0.45 V) between caffeic acid (+0.31 V) and ferulic acid (+0.53 V), minimizing confounding pro-oxidant effects in antioxidant assays. • DPPH IC50 = 8.75 ± 0.78 µM; FRAP = 254.02 µM Fe2+ • Comparable to omeprazole in gastric ulcer models & sulfasalazine in DSS-colitis models • Orally bioavailable-supports gavage/dietary protocols without specialized formulation

Molecular Formula C11H12O5
Molecular Weight 224.21 g/mol
CAS No. 7362-37-0
Cat. No. B1216353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSinapic acid
CAS7362-37-0
Synonyms(E)-sinapic acid
2-propenoic acid, 3-(4-hydroxy-3,5-dimethoxyphenyl)-
3,5-dimethoxy-4-hydroxycinnamic acid
4-hydroxy-3,5-dimethoxycinnamic acid
cinnamic acid, 4-hydroxy-3,5-dimethoxy-, (E)-
sinapic acid
sinapic acid, (E)-
sinapinic acid
synapitic acid
trans-sinapic acid
trans-sinapinic acid
Molecular FormulaC11H12O5
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C=CC(=O)O
InChIInChI=1S/C11H12O5/c1-15-8-5-7(3-4-10(12)13)6-9(16-2)11(8)14/h3-6,14H,1-2H3,(H,12,13)/b4-3+
InChIKeyPCMORTLOPMLEFB-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sinapic Acid Procurement Guide


Sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid) is an orally bioavailable phytochemical belonging to the hydroxycinnamic acid class of phenolic compounds [1]. Found extensively in spices, citrus and berry fruits, vegetables, cereals, and oilseed crops, it exhibits a broad spectrum of biological activities including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects [1]. Its structural signature—a phenolic hydroxyl flanked by two ortho-methoxy groups—confers enhanced radical stabilization compared to mono-methoxy or unsubstituted analogs [2], a feature that directly influences its functional differentiation from in-class compounds such as ferulic acid, caffeic acid, and p-coumaric acid [3].

Hydroxycinnamic acid probe with ortho-dimethoxy stabilization for antioxidant and radical scavenging studies
Intermediate redox potential window supports electrochemical mechanism research and structure–activity relationship (SAR) screening
Reported oral bioavailability enables in vivo gastrointestinal and colitis model studies without specialized formulation

Sinapic Acid vs. Analogs: Functional Differences


Hydroxycinnamic acids are not functionally interchangeable despite their shared cinnamic acid backbone. The number and position of hydroxyl and methoxy substituents on the aromatic ring dictate both antioxidant potency and mechanism of action [1]. Sinapic acid's unique 4-hydroxy-3,5-dimethoxy substitution pattern produces a distinct voltammetric oxidation potential (Ea = +0.45 V) that places it between the more readily oxidized caffeic acid (Ea = +0.31 V) and the less oxidizable ferulic acid (Ea = +0.53 V) [2]. This intermediate redox profile, combined with its ortho-dimethoxy stabilization, means that substituting sinapic acid with ferulic acid (single meta-methoxy) or p-coumaric acid (no methoxy) will alter radical scavenging kinetics, in vitro assay outcomes, and potentially in vivo bioavailability profiles [3]. The quantitative evidence below establishes where these differences are both measurable and meaningful for experimental design and procurement decisions.

vs. Caffeic acid Catechol moiety may introduce metal-chelating interference and higher pro-oxidant probability, shifting assay outcomes relative to sinapic acid's dimethoxy pattern.
vs. Ferulic acid Single meta-methoxy substitution provides weaker phenoxyl radical stabilization; DPPH and FRAP responses may differ, altering structure–activity interpretations.
vs. p-Coumaric acid Absence of methoxy groups substantially increases oxidation potential and reduces radical scavenging kinetics, limiting direct interchangeability in redox studies.

Sinapic Acid: Head-to-Head Comparison Data


DPPH Radical Scavenging Activity

In a comparative DPPH assay conducted at 50 µM concentration, sinapic acid exhibited an IC50 of 8.75 ± 0.78 µM, positioning it between caffeic acid (IC50 = 3.29 ± 0.29 µM) and ferulic acid (IC50 = 15.20 ± 4.61 µM) [1]. This represents a 2.7-fold lower potency than caffeic acid but a 1.7-fold higher potency than ferulic acid under identical assay conditions. The FRAP assay further corroborates this rank order: sinapic acid (254.02 ± 20.74 µM Fe2+) outperformed both caffeic acid (243.70 ± 4.80 µM Fe2+) and ferulic acid (195.92 ± 22.10 µM Fe2+), demonstrating that sinapic acid's electron-donating capacity in the FRAP mechanism exceeds that of its closest analogs [1].

DPPH Scavenging
Head-to-head
IC50 8.75 ± 0.78 µM; FRAP 254.02 ± 20.74 µM Fe2+ (ranked 1st among tested)
Intermediate potency between caffeic acid (3.29 µM) and ferulic acid (15.20 µM); highest electron-donating capacity in FRAP.
Supports assay standardization and selection when balancing potency against pro-oxidant risk.
Antioxidant activity Free radical scavenging Phenolic acid comparison

Electrochemical Oxidation Potential

Cyclic voltammetry on a glassy carbon electrode in acetate buffer (pH 5.6) revealed a clear oxidation potential hierarchy among five hydroxycinnamic acids: caffeic acid (Ea = +0.31 V) > chlorogenic acid (Ea = +0.38 V) > sinapic acid (Ea = +0.45 V) > ferulic acid (Ea = +0.53 V) > p-coumaric acid (Ea = +0.73 V) [1]. Sinapic acid's intermediate oxidation potential (0.14 V higher than caffeic acid; 0.08 V lower than ferulic acid) reflects the electron-donating influence of its two ortho-methoxy groups, which stabilize the phenoxyl radical more effectively than ferulic acid's single meta-methoxy group but less effectively than caffeic acid's catechol moiety [1].

Oxidation Potential
Head-to-head
Ea = +0.45 V (glassy carbon, pH 5.6)
Intermediate redox window: 0.14 V above caffeic acid, 0.08 V below ferulic acid, 0.28 V below p-coumaric acid.
Reflects ortho-dimethoxy electron donation; relevant for electrochemical antioxidant mechanism studies.
Electrochemistry Oxidation potential Structure-activity relationship

Gastric Ulcer Anti-Inflammatory Efficacy

In an ethanol-induced gastric ulcer model in rats, sinapic acid administered at 20 mg/kg and 40 mg/kg (oral gavage for 14 days) produced reductions in inflammatory markers that were statistically comparable to the standard clinical agent omeprazole (20 mg/kg) [1]. Specifically, sinapic acid treatment significantly decreased TNF-α, IL-1β, and IL-6 levels (p < 0.05), and reduced myeloperoxidase (MPO) activity and malondialdehyde (MDA) levels to extents comparable to omeprazole [1]. This in vivo comparability to a clinically established therapeutic agent distinguishes sinapic acid from many other dietary phenolic acids that demonstrate only in vitro activity.

Gastric Ulcer Model
Endpoint context
Comparable to omeprazole in TNF-α, IL-1β, IL-6, MPO, MDA reduction (20–40 mg/kg, rat).
Supports in vivo inflammation model endpoint comparison with a clinical reference agent.
Ethanol-induced gastric ulcer model; data to verify for specific experimental protocols.
Anti-inflammatory Gastric ulcer In vivo efficacy

Colitis Model Efficacy

In a dextran sulfate sodium (DSS)-induced murine colitis model, per os administration of sinapic acid demonstrated a significant reduction in disease activity index, restored colon length, and decreased rectal bleeding [1]. Crucially, the bioactivity of sinapic acid was reported to be comparable with sulfasalazine and etacept, both established clinical agents for inflammatory bowel disease [1]. Sinapic acid treatment also decreased myeloperoxidase activity in colon tissue extracts and significantly reduced serum levels of pro-inflammatory cytokines IL-1β and IL-6, as well as reactive oxygen species (ROS) [1].

Colitis Model
Endpoint context
Comparable to sulfasalazine/etacept in disease activity index, colon length, MPO, IL-1β, IL-6, ROS reduction.
Supports colitis model endpoint context; reported response aligns with established IBD reference compounds.
DSS-induced murine colitis; review model-specific endpoint transferability.
Inflammatory bowel disease Ulcerative colitis DSS-induced colitis

Radical Stabilization by Ortho-Dimethoxy Substitution

The phenolic structure of sinapic acid is stabilized by ortho-methoxy groups adjacent to the hydroxyl moiety; this substitution pattern provides enhanced radical stabilization compared to similar compounds like p-coumaric acid (no methoxy groups) and ferulic acid (single meta-methoxy group) [1]. This structural feature enables more efficient radical scavenging through extended resonance stabilization of the resulting phenoxyl radical, which is not achievable with ferulic acid's single methoxy substitution or p-coumaric acid's unsubstituted structure [1].

Radical Stabilization
Class-level
Ortho-dimethoxy substitution stabilizes phenoxyl radical more effectively than ferulic (single meta-OCH3) or p-coumaric (no OCH3).
Structural differentiation supports SAR studies; direct kinetic confirmation recommended for individual assay systems.
Based on SAR principles; quantitative rate differences reported for selected derivatives.
Structure-activity relationship Radical stabilization Phenolic antioxidants

Kinetic Radical Scavenging Profile

A kinetic approach evaluating eight phenolic acids (chlorogenic, protocatechuic, caffeic, p-coumaric, sinapic, umbellic, rosmarinic, and ferulic) in scavenging DPPH and superoxide anion radicals demonstrated that sinapic acid exhibited the second-highest response in DPPH radical scavenging rate (R_S DPPH), surpassed only by caffeic acid [1]. However, in superoxide anion radical scavenging (R_FF), sinapic acid did not rank among the top performers, with rosmarinic acid exhibiting the highest response [1]. This kinetic selectivity profile—strong DPPH activity but moderate superoxide scavenging—differentiates sinapic acid from broad-spectrum antioxidants.

Kinetic DPPH Rate
Head-to-head
Ranked 2nd among 8 phenolic acids (caffeic acid > sinapic acid > ferulic, p-coumaric, others).
Selective DPPH reactivity; moderate superoxide scavenging differentiates from broad-spectrum antioxidants.
Kinetic measurement at t = 10 s in β-carotene–linoleic acid emulsion; superoxide rank differs.
Antioxidant kinetics DPPH Superoxide radical

Sinapic Acid: Research and Industrial Applications


In Vivo Gastrointestinal Inflammation Models

Based on head-to-head evidence demonstrating sinapic acid's comparability to omeprazole in gastric ulcer models [1] and to sulfasalazine in DSS-induced colitis models [2], this compound is optimally deployed in preclinical in vivo studies of gastrointestinal inflammation. Researchers can leverage sinapic acid as a natural-compound comparator or alternative to synthetic clinical agents, particularly in studies where the objective is to evaluate natural product efficacy against established therapeutic benchmarks. The documented oral bioavailability of sinapic acid further supports its use in oral gavage or dietary supplementation protocols without requiring specialized formulation for absorption.

Comparative Antioxidant Studies with Intermediate Redox Potential

For experimental systems where the strong antioxidant activity of caffeic acid (Ea = +0.31 V) may introduce confounding pro-oxidant effects or metal-chelating interference, sinapic acid (Ea = +0.45 V) provides a functionally distinct alternative [1]. Its intermediate oxidation potential and ortho-dimethoxy stabilization make it particularly suitable for studies investigating lipid peroxidation in complex matrices, electrochemical antioxidant profiling, and structure-activity relationship (SAR) investigations where the effect of methoxy substitution pattern on radical scavenging kinetics is the variable of interest.

DPPH and FRAP Assay Standardization

Given the robust quantitative data available for sinapic acid across multiple antioxidant assays (DPPH IC50 = 8.75 ± 0.78 µM; FRAP = 254.02 ± 20.74 µM Fe2+) [1], sinapic acid serves as a reliable reference compound for inter-laboratory standardization and assay validation. Its intermediate potency between caffeic and ferulic acids makes it a more sensitive calibrant than extreme-potency compounds, enabling detection of subtle assay variations that might be masked by very strong or very weak antioxidants.

Phenolic Acid SAR Screening Libraries

Sinapic acid's well-characterized structural differentiation from ferulic acid (single meta-methoxy) and p-coumaric acid (no methoxy) [1] positions it as an essential component of any comprehensive phenolic acid screening library. Procurement for SAR studies should prioritize sinapic acid when the experimental question involves the contribution of ortho-dimethoxy substitution to biological activity, particularly in cancer cell line screening where sinapic acid analogues have demonstrated cytotoxic effects distinct from the parent compound [2].

Application
Selection Property
Validation Focus
Gastrointestinal inflammation model studies
Oral bioavailability and model-response comparability to reference agents
Pro-inflammatory endpoint reduction (cytokines, MPO) in rodent gastric ulcer and colitis models
Antioxidant redox profiling studies
Intermediate oxidation potential relative to class analogs
Electrochemical antioxidant mechanism assays; voltammetric and FRAP/DPPH cross-validation
Antioxidant assay standardization
Well-characterized intermediate potency across DPPH, FRAP, and kinetic platforms
Inter-laboratory calibrant benchmarking; detection of subtle assay variation
Phenolic acid SAR screening
Defined ortho-dimethoxy substitution pattern for structure–activity comparisons
Methoxy-substitution effect on radical scavenging kinetics; cell-model response differentiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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